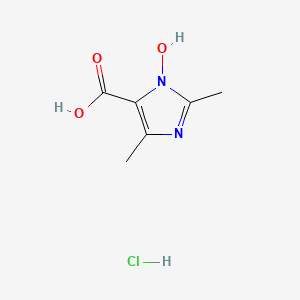![molecular formula C16H21N3O2 B13585346 tert-butylN-[2-(1-ethenyl-1H-1,3-benzodiazol-2-yl)ethyl]carbamate](/img/structure/B13585346.png)
tert-butylN-[2-(1-ethenyl-1H-1,3-benzodiazol-2-yl)ethyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[2-(1-ethenyl-1H-1,3-benzodiazol-2-yl)ethyl]carbamate: is a synthetic organic compound that belongs to the class of carbamates This compound is characterized by the presence of a tert-butyl group, a benzodiazole ring, and an ethenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(1-ethenyl-1H-1,3-benzodiazol-2-yl)ethyl]carbamate typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with an appropriate carboxylic acid derivative.
Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Heck reaction, where the benzodiazole derivative is reacted with an appropriate vinyl halide in the presence of a palladium catalyst.
Carbamate Formation: The final step involves the reaction of the benzodiazole derivative with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamate.
Industrial Production Methods: Industrial production of tert-butyl N-[2-(1-ethenyl-1H-1,3-benzodiazol-2-yl)ethyl]carbamate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the benzodiazole ring or the ethenyl group, resulting in the formation of partially or fully saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Epoxides, diols
Reduction: Saturated benzodiazole derivatives, ethyl derivatives
Substitution: Substituted carbamates
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: It can be incorporated into polymer matrices to enhance their thermal and mechanical properties.
Biology and Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly as enzyme inhibitors or receptor modulators.
Biological Probes: It can be used as a fluorescent probe for studying biological processes due to the presence of the benzodiazole ring.
Industry:
Agriculture: The compound can be used as a precursor for the synthesis of agrochemicals, including pesticides and herbicides.
Pharmaceuticals: It can be used in the synthesis of active pharmaceutical ingredients (APIs) and intermediates.
Wirkmechanismus
The mechanism of action of tert-butyl N-[2-(1-ethenyl-1H-1,3-benzodiazol-2-yl)ethyl]carbamate depends on its specific application. In drug development, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzodiazole ring can interact with aromatic residues in the active site of enzymes, while the carbamate group can form hydrogen bonds with amino acid residues, stabilizing the compound-enzyme complex.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl N-(2-phenylethyl)carbamate
- tert-Butyl N-(2-(1H-benzimidazol-2-yl)ethyl)carbamate
- tert-Butyl N-(2-(1H-indol-3-yl)ethyl)carbamate
Comparison:
- Structural Differences: While these compounds share the tert-butyl carbamate moiety, they differ in the nature of the aromatic ring and the substituents attached to it.
- Unique Features: tert-Butyl N-[2-(1-ethenyl-1H-1,3-benzodiazol-2-yl)ethyl]carbamate is unique due to the presence of the ethenyl group and the benzodiazole ring, which confer distinct electronic and steric properties.
- Applications: The unique structural features of tert-butyl N-[2-(1-ethenyl-1H-1,3-benzodiazol-2-yl)ethyl]carbamate make it particularly suitable for applications in catalysis, drug development, and material science, where specific interactions with molecular targets are required.
Eigenschaften
Molekularformel |
C16H21N3O2 |
|---|---|
Molekulargewicht |
287.36 g/mol |
IUPAC-Name |
tert-butyl N-[2-(1-ethenylbenzimidazol-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C16H21N3O2/c1-5-19-13-9-7-6-8-12(13)18-14(19)10-11-17-15(20)21-16(2,3)4/h5-9H,1,10-11H2,2-4H3,(H,17,20) |
InChI-Schlüssel |
HLVGJQVRGBOYPS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCC1=NC2=CC=CC=C2N1C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


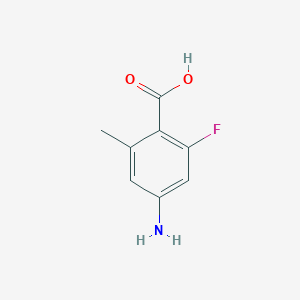
![N-[4-(benzyloxy)phenyl]-6-(1-methyl-1H-imidazol-5-yl)quinazolin-4-amine](/img/structure/B13585269.png)
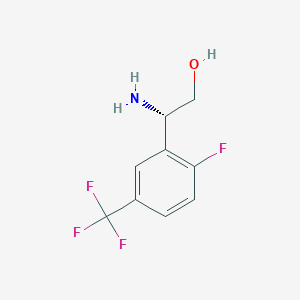
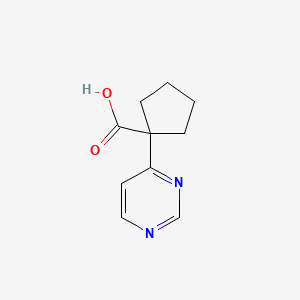
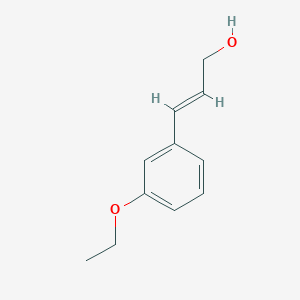

![5-Bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine](/img/structure/B13585295.png)
![2-{4-[(dimethylamino)methyl]-1H-1,2,3-triazol-1-yl}aceticacidhydrochloride](/img/structure/B13585302.png)
![2-{methyl[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B13585303.png)
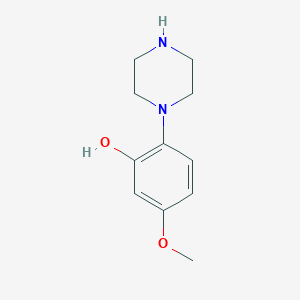

![2-[(3,4-Dichlorophenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B13585326.png)
